Elvucitabine

Übersicht

Beschreibung

Elvucitabine is a nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of human immunodeficiency virus (HIV) infection. It is a synthetic analog of cytidine, specifically designed to inhibit the activity of the viral enzyme reverse transcriptase, which is essential for the replication of HIV .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Elvucitabine can be synthesized starting from L-xylose through a series of ten steps. The key steps include trimethylsilyl trifluoromethanesulfonate (TMSOTf)-mediated stereocontrolled β-glycosidation and the use of chloroacetyl groups for the protection of hydroxyl groups, followed by their deprotection under mild conditions . The overall yield of this synthetic route is approximately 20% .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of cost-effective starting materials and reagents, along with efficient protection and deprotection strategies, are crucial for the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Elvucitabine durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten an das this compound-Molekül einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufig verwendete Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an das this compound-Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

Clinical Trials and Efficacy

Elvucitabine has demonstrated significant antiviral activity in various studies:

- In a Phase II double-blind study , this compound was administered as monotherapy to HIV-positive participants. Results indicated a substantial reduction in HIV RNA levels over seven days, with sustained effects observed even after treatment cessation due to its long half-life of approximately 100 hours .

- A study reported that this compound showed 5- to 10-fold improved in vitro antiviral activity against wild-type HIV isolates compared to lamivudine, with an IC50 value around 1 ng/mL in peripheral blood mononuclear cells .

- Additionally, this compound displayed potential efficacy against nucleoside-resistant viral strains, particularly those resistant to zidovudine and tenofovir, indicating its utility in treating patients with resistant HIV strains .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by studies that highlight its absorption and distribution:

- This compound exhibits a prolonged half-life, allowing for less frequent dosing compared to other antiretroviral agents. This characteristic may enhance patient compliance and reduce the risk of resistance development .

- Studies have shown that this compound remains detectable in plasma and peripheral blood mononuclear cells for an extended period post-administration, which supports its potential as a long-acting therapeutic option .

Applications in Hepatitis B Treatment

This compound is also being investigated for its efficacy against HBV:

- It has been noted for its antiviral activity against HBV in vitro, making it a candidate for further clinical exploration in chronic hepatitis B treatment protocols .

- The compound's mechanism as a reverse transcriptase inhibitor suggests it could similarly disrupt HBV replication processes, akin to its action against HIV .

Summary of Clinical Findings

| Study Type | Population | Intervention | Key Findings |

|---|---|---|---|

| Phase II Study | HIV-positive individuals | This compound monotherapy | Significant reduction in HIV RNA levels; long half-life supports sustained effects |

| Pharmacokinetic Analysis | Healthy volunteers | Multiple dosing regimens | Prolonged half-life (~100 hours); effective against resistant strains |

| In Vitro Studies | Various HIV isolates | This compound vs. Lamivudine | 5-10 fold improved efficacy against wild-type strains; effective against nucleoside-resistant strains |

Conclusion and Future Directions

This compound shows promise as an effective antiviral agent against both HIV and HBV. Its favorable pharmacokinetic properties and potent antiviral activity warrant further investigation through larger clinical trials to establish optimal dosing regimens and combination therapies with other antiretroviral agents.

Future research should focus on:

- Long-term safety and efficacy studies.

- Investigating combination therapies involving this compound to enhance treatment outcomes.

- Exploring the drug's potential role in managing drug-resistant viral infections.

Wirkmechanismus

Elvucitabine exerts its effects by inhibiting the activity of the viral enzyme reverse transcriptase. This enzyme is responsible for converting viral RNA into DNA, a critical step in the replication cycle of HIV. By inhibiting reverse transcriptase, this compound prevents the synthesis of new viral DNA, thereby blocking the replication of the virus . The molecular targets of this compound include the reverse transcriptase enzyme and the viral RNA .

Vergleich Mit ähnlichen Verbindungen

Elvucitabine ähnelt in seiner chemischen Struktur anderen Nukleosid-Reverse-Transkriptase-Inhibitoren wie Lamivudin und Emtricitabin. this compound hat Aktivität gegen bestimmte HIV-Stämme gezeigt, die gegenüber anderen NRTIs resistent sind . Dies macht this compound zu einer einzigartigen und wertvollen Ergänzung zur Klasse der NRTIs.

Ähnliche Verbindungen:

- Lamivudin (Epivir)

- Emtricitabin (Emtriva)

- Apricitabin

- Rilpivirin (nicht-nukleosidischer Reverse-Transkriptase-Inhibitor)

- Elvitegravir (Integrase-Inhibitor)

Die einzigartigen Eigenschaften von this compound und das Potenzial, Resistenzen zu überwinden, machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der antiviralen Therapie.

Biologische Aktivität

Elvucitabine, also known as β-l-Fd4C, is an investigational nucleoside reverse transcriptase inhibitor (NRTI) primarily studied for its antiviral activity against human immunodeficiency virus (HIV) and chronic hepatitis B virus (HBV). This compound has shown promising results in preclinical and clinical studies, demonstrating superior efficacy compared to existing treatments.

Antiviral Efficacy

This compound exhibits potent antiviral activity against wild-type HIV isolates, with a 50% inhibitory concentration (IC50) of approximately 1 ng/ml in peripheral blood mononuclear cells (PBMCs) . Its efficacy extends to nucleoside-resistant viral isolates, particularly those resistant to zidovudine and tenofovir. The compound's mechanism involves intracellular metabolism into active triphosphate forms, which inhibit viral replication by competing with natural nucleotides for incorporation into viral DNA .

Comparative Activity Against Other NRTIs

In comparative studies, this compound has been shown to have 5- to 10-fold improved in vitro antiviral activity against HIV compared to lamivudine. This enhanced potency is particularly notable in the context of drug-resistant strains .

Pharmacokinetics

This compound demonstrates a long half-life of approximately 100 hours, allowing for flexible dosing regimens. In a study involving HIV-infected subjects, different dosing schedules (daily and every other day) were evaluated. The pharmacokinetic behavior was best described by a two-compartment model, indicating variability in bioavailability among subjects .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | ~100 hours |

| Bioavailability | ~50% in animal models |

| Metabolism | Intracellular conversion to active metabolites |

| CYP Enzyme Interaction | Not metabolized by CYP enzymes |

Safety Profile

While this compound has demonstrated significant antiviral efficacy, safety concerns have been noted. High doses have been associated with reversible leucopenia and neutropenia. However, pharmacokinetic/pharmacodynamic modeling suggests that lower daily doses can be effective while minimizing toxicity .

Phase I Clinical Trials

In a Phase I clinical trial involving 24 HIV-infected subjects, this compound was administered at doses of 5 mg, 10 mg daily, or 20 mg every other day. The study aimed to assess the pharmacokinetics and safety profile of this compound in conjunction with lopinavir-ritonavir . Results indicated that higher doses were associated with increased toxicity but that lower doses maintained antiviral efficacy.

Anti-HBV Activity

This compound has also been investigated for its anti-HBV properties. Studies indicate that it significantly inhibits HBV replication and secretion of viral antigens . Its activity against HBV positions it as a potential candidate for treating chronic hepatitis B alongside its applications in HIV therapy.

Eigenschaften

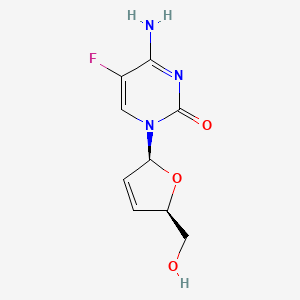

IUPAC Name |

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBKFSPNDWWPSL-VDTYLAMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171185 | |

| Record name | Elvucitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Elvucitabine is a L-cytosine Nucleoside analog Reverse Transcriptase Inhibitor (NRTIs) anti-HIV drug. NRTI's inhibit the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body. | |

| Record name | Elvucitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

181785-84-2 | |

| Record name | Elvucitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181785-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elvucitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181785842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elvucitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elvucitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELVUCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09BUF90C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Elvucitabine exert its antiviral activity against HIV-1?

A1: this compound acts as a nucleoside reverse transcriptase inhibitor (NRTI) [, , , , ]. After entering the target cells, this compound undergoes intracellular phosphorylation into its active triphosphate form. This active form competes with natural nucleotides for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. Due to its structural differences, once incorporated, this compound causes chain termination, effectively halting further viral DNA synthesis [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly state this compound's molecular formula and weight, they mention it being a nucleoside analog, specifically a "β-L-Fd4C" []. A search in chemical databases would be needed for precise structural information.

Q3: How do structural modifications on the 4' position of Stavudine, another NRTI, compare to this compound in terms of antiviral activity and cytotoxicity?

A3: Research shows that adding an ethynyl group to the 4' position of Stavudine creates a compound with fivefold greater anti-HIV activity and reduced cellular and mitochondrial toxicity compared to unmodified Stavudine []. While the study doesn't directly compare this modified Stavudine to this compound, it highlights how structural changes in the 4' position can significantly impact NRTI efficacy and safety profiles.

Q4: What is the approximate half-life of this compound?

A5: Research indicates that this compound exhibits a long half-life, approximately 100 hours, suggesting the potential for less frequent dosing regimens [].

Q5: Has this compound demonstrated synergistic effects with any other antiretroviral agents?

A6: Research reveals that a 4'-ethynyl derivative of Stavudine, which exhibits improved antiviral activity compared to the parent compound, demonstrates synergy with Lamivudine and this compound. This synergy suggests the potential for enhanced antiviral effects when combining these agents [].

Q6: What is the current status of this compound's clinical development, and what have the interim results shown?

A7: While specific details about this compound's clinical trial phases are not provided in the abstracts, one abstract mentions Phase II 48-week interim results. These results indicate that this compound displays safety and efficacy profiles comparable to Lamivudine in treatment-naïve HIV-1 infected individuals []. Further, this compound exhibits a distinct pharmacokinetic profile, suggesting potential advantages in specific clinical settings [].

Q7: Are there any ongoing research efforts focused on enhancing this compound delivery to specific tissues or cells?

A8: While the provided abstracts don't delve into specific drug delivery strategies for this compound, its classification as an NRTI [, , , , ] implies it can potentially benefit from approaches aimed at improving cellular uptake and intracellular delivery of nucleoside analogs.

Q8: What analytical methods have been employed to quantify this compound concentrations in biological samples?

A9: Researchers have utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for analyzing this compound concentrations in plasma samples [, ]. This technique is highly sensitive and specific, allowing accurate quantification of drug levels for pharmacokinetic studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.